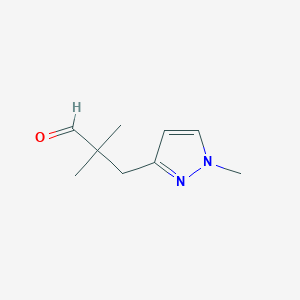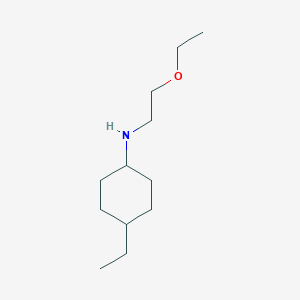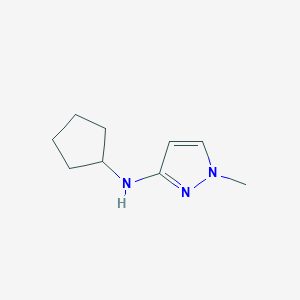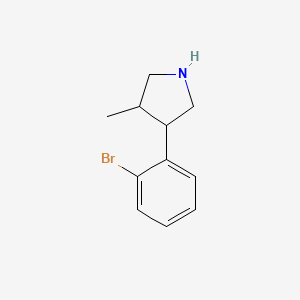
3-(2-Bromophenyl)-4-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromine atom attached to the phenyl ring and a methyl group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-4-methylpyrrolidine typically involves the following steps:
Bromination: The starting material, 2-bromophenyl, undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring.
Pyrrolidine Formation: The brominated phenyl compound is then reacted with a suitable pyrrolidine precursor under controlled conditions to form the pyrrolidine ring.
Methylation: Finally, the methyl group is introduced to the pyrrolidine ring through a methylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and pyrrolidine formation processes, often utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2-Bromophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with hydrogen or other substituents replacing the bromine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-4-methylpyrrolidine: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-4-methylpyrrolidine: Contains a fluorine atom in place of bromine.
3-(2-Iodophenyl)-4-methylpyrrolidine: Features an iodine atom instead of bromine.
Uniqueness
3-(2-Bromophenyl)-4-methylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its halogen-substituted analogs. The bromine atom’s size, electronegativity, and ability to participate in various chemical reactions make this compound particularly interesting for research and applications.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
3-(2-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3 |
InChIキー |
IZUFAXNWAVJMLY-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC1C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


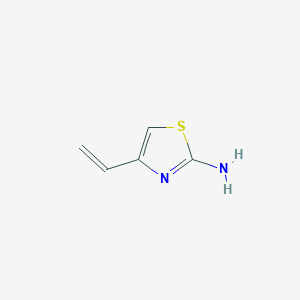

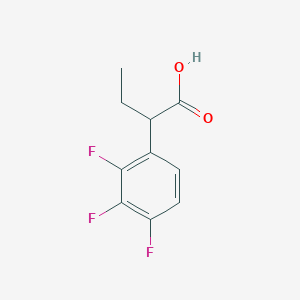
amine](/img/structure/B13254861.png)

![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
amine](/img/structure/B13254875.png)

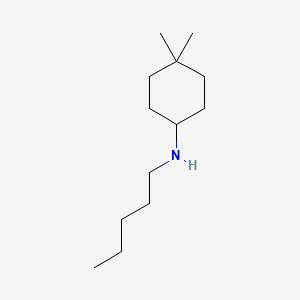
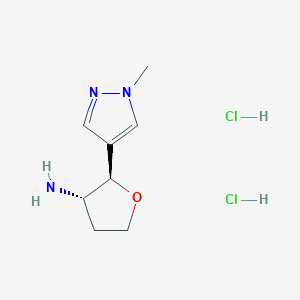
![2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13254910.png)
